molecular formula C20H26N4O B2672194 N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine CAS No. 2201777-55-9

N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine

Cat. No.: B2672194
CAS No.: 2201777-55-9
M. Wt: 338.455
InChI Key: QVQVHEPFAYTDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine is a complex organic compound featuring a benzofuran moiety, a piperidine ring, and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving amines and aldehydes or ketones, followed by reduction.

    Coupling Reactions: The benzofuran and piperidine intermediates are coupled using alkylation or acylation reactions.

    Pyrimidine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.

    Receptor Binding: Binds to certain receptors, aiding in the study of receptor-ligand interactions.

Medicine

    Drug Development: Potential candidate for developing new pharmaceuticals targeting neurological and cardiovascular diseases.

    Diagnostics: Used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Agrochemicals: Incorporated into formulations for pest control and plant growth regulation.

    Cosmetics: Used in formulations for skincare products due to its potential antioxidant properties.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets such as enzymes and receptors. The benzofuran moiety interacts with hydrophobic pockets, while the piperidine and pyrimidine groups form hydrogen bonds and electrostatic interactions with amino acid residues. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine: shares similarities with other benzofuran derivatives and piperidine-containing compounds.

    Benzofuran Derivatives: Compounds like psoralen and angelicin, known for their biological activities.

    Piperidine Compounds: Drugs such as piperidine-based antipsychotics and analgesics.

Uniqueness

    Structural Complexity: The combination of benzofuran, piperidine, and pyrimidine groups in a single molecule is unique, providing diverse interaction sites.

    Biological Activity: Exhibits a broad range of biological activities due to its ability to interact with multiple molecular targets.

This compound’s unique structure and versatile reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-23(20-4-9-21-15-22-20)18-6-11-24(12-7-18)10-5-16-2-3-19-17(14-16)8-13-25-19/h2-4,9,14-15,18H,5-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQVHEPFAYTDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CCC2=CC3=C(C=C2)OCC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.